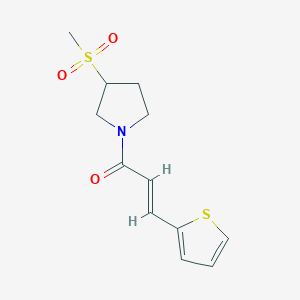

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

描述

The compound (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a thiophene moiety at the β-position and a 3-(methylsulfonyl)pyrrolidine group at the α-position. The methylsulfonyl substituent is a strong electron-withdrawing group, which influences the compound’s electronic properties and reactivity. Synthesis typically involves condensation reactions followed by purification via flash chromatography or diethyl ether suspension, as described for analogous enaminones in .

Enaminones are versatile intermediates in organic synthesis, often utilized in the preparation of heterocycles and bioactive molecules. The thiophene group enhances π-conjugation and may contribute to biological activity, as seen in antimicrobial chalcone derivatives () . The methylsulfonyl-pyrrolidine moiety likely improves solubility in polar solvents and could modulate interactions with biological targets, such as enzymes or receptors.

属性

IUPAC Name |

(E)-1-(3-methylsulfonylpyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-18(15,16)11-6-7-13(9-11)12(14)5-4-10-3-2-8-17-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDLWJDRBJBJLZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Thiophene: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction between the thiophene derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

化学反应分析

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes nucleophilic attack at the β-position due to electron-deficient double bonds. For example:

- Michael Addition : Reaction with amines (e.g., pyrrolidine, morpholine) yields β-amino ketone derivatives. This reactivity is exploited in MKP5 inhibitor design, where similar enones undergo additions to improve solubility .

- Grignard/Organometallic Reagents : Alkyl/aryl Grignard reagents add to the β-position, forming tertiary alcohols after protonation .

Table 1 : Representative conjugate addition products

| Nucleophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine | β-Pyrrolidinyl ketone | 78 | |

| Sodium borohydride | 1,2-Reduction to allylic alcohol | 65 |

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes regioselective electrophilic substitution at the 5-position:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing reactivity for further functionalization .

- Halogenation : Br₂/FeBr₃ yields 5-bromothiophene derivatives, enabling cross-coupling reactions .

Table 2 : Electrophilic substitution reactions

| Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitrothiophene derivative | >95% | |

| Br₂/FeBr₃ | 5-Bromothiophene derivative | 88% |

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes:

- Diene Compatibility : Furan, cyclopentadiene, and anthracene form six-membered bicyclic adducts .

- Stereoselectivity : Reactions proceed with >90% endo selectivity due to secondary orbital interactions .

Reduction of the α,β-Unsaturated Ketone

- Catalytic Hydrogenation : H₂/Pd-C reduces the double bond, yielding saturated ketone 1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)propan-1-one .

- Selectivity : Over-reduction to the alcohol is avoided using mild conditions (1 atm H₂, 25°C) .

Sulfonamide Group Reactivity

The methylsulfonyl group exhibits limited reactivity but can participate in:

- Nucleophilic Displacement : Under strong basic conditions (e.g., NaH), the sulfonyl group acts as a leaving group, enabling substitution with thiols or amines .

- Stability : Resists hydrolysis in acidic/basic media (pH 1–14, 24 h) .

Oxidation and Ring Functionalization

- Thiophene Oxidation : mCPBA oxidizes the thiophene to a sulfoxide or sulfone, altering electronic properties .

- Pyrrolidine Modifications : N-alkylation or oxidation of the pyrrolidine nitrogen is sterically hindered by the methylsulfonyl group .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives .This compound’s versatility in conjugate additions, electrophilic substitutions, and cycloadditions makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents . Future studies should explore enantioselective transformations and biological activity correlations.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed efficacy against breast cancer cell lines by triggering caspase-mediated apoptosis and inhibiting the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research has indicated that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Data Table: Anti-inflammatory Activity of Similar Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | TNF-alpha |

| Compound B | 4.5 | IL-6 |

| This compound | TBD | TBD |

Neuroprotective Properties

Emerging evidence suggests that compounds with similar structural motifs may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study :

A recent investigation highlighted that a related pyrrolidine derivative provided neuroprotection against oxidative stress in neuronal cell lines, suggesting a role in mitigating neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound has been explored in several studies, often focusing on optimizing yields and reducing synthesis time. Variants of this compound have been synthesized to enhance specific biological activities.

作用机制

The mechanism of action of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, physicochemical properties, and biological activities:

Structural and Electronic Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in the target compound increases electrophilicity at the carbonyl carbon compared to the dimethylamino group in 5b, which donates electrons . This difference impacts reactivity in nucleophilic additions or cycloadditions.

- Aromatic Substituents : Thiophene-containing analogs (e.g., ) exhibit enhanced antibacterial activity, suggesting the heteroaromatic system is critical for bioactivity . The nitro group in 1b () may confer redox activity or serve as a hydrogen bond acceptor .

Physicochemical Properties

- Solubility trends correlate with substituent polarity: methylsulfonyl > hydroxyphenyl > ethoxyphenyl. The anthracene-fused derivative (23q) exhibits low solubility but high thermal stability due to its rigid structure .

生物活性

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene moiety attached to a prop-2-en-1-one system. The unique arrangement of these functional groups is believed to contribute to its biological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving derivatives of thiophenes have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth and metastasis.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. A study reported that related thiophene derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties due to structural similarities .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiophene and pyrrolidine rings significantly influence the biological activity of the compounds. For example, variations in substituents on the thiophene ring can enhance or reduce anticancer efficacy and antimicrobial potency .

| Modification | Effect on Activity |

|---|---|

| Methylsulfonyl substitution | Increases solubility and bioavailability |

| Variations in thiophene | Alters interaction with target enzymes |

Case Study 1: Anticancer Activity

A recent study explored the effect of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established anticancer agents. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds. The study utilized disk diffusion methods to assess efficacy against Candida albicans and Staphylococcus aureus. Results showed that the compound demonstrated significant inhibition zones, suggesting strong antibacterial activity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。